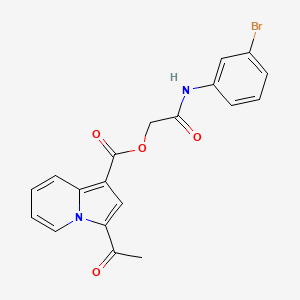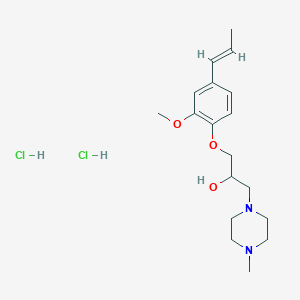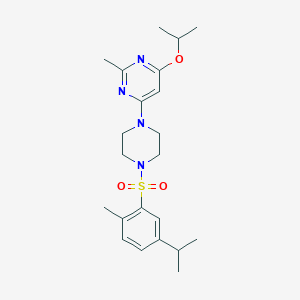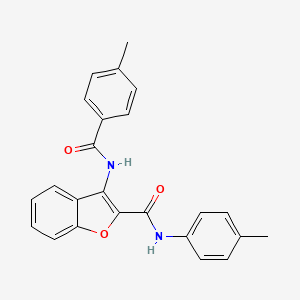
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by the presence of both sulfonyl and piperidine functional groups
Métodos De Preparación
The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is then further reacted with isobutylsulfonyl chloride to yield the final product. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups under specific conditions.
Aplicaciones Científicas De Investigación
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can be compared with other similar compounds, such as:
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-methylpiperidine: This compound has a similar structure but with a methyl group instead of an isobutyl group, leading to different chemical and biological properties.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-ethylpiperidine: The presence of an ethyl group instead of an isobutyl group can affect the compound’s reactivity and interactions with biological targets.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-phenylpiperidine: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO5S2/c1-12(2)11-24(19,20)14-6-8-18(9-7-14)25(21,22)16-10-13(17)4-5-15(16)23-3/h4-5,10,12,14H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFVXWFEEPUENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)


![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)



![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)



